molecular formula C23H27N3O B12214511 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one

Cat. No.: B12214511
M. Wt: 361.5 g/mol
InChI Key: GDSRWHOJGFGLER-UHFFFAOYSA-N
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Description

4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties and biological activities .

Preparation Methods

The synthesis of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

4-[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C23H27N3O/c1-4-16(2)18-11-9-17(10-12-18)14-26-21-8-6-5-7-20(21)24-23(26)19-13-22(27)25(3)15-19/h5-12,16,19H,4,13-15H2,1-3H3

InChI Key

GDSRWHOJGFGLER-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C

Origin of Product

United States

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